molecular formula C21H18FN3O3S2 B2921868 N-{4-[5-(2-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

N-{4-[5-(2-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2921868
M. Wt: 443.5 g/mol
InChI Key: AEARWLUTUOZVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[5-(2-Fluorophenyl)-1-(Thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a heterocyclic sulfonamide featuring a 4,5-dihydro-1H-pyrazole core. Key structural elements include:

  • A methanesulfonamide group attached to a para-substituted phenyl ring.
  • A 2-fluorophenyl substituent at position 5 of the dihydro-pyrazole.
  • A thiophene-2-carbonyl group at position 1, contributing to electronic diversity.

This compound’s design leverages fluorinated aromatic systems and sulfonamide moieties, which are common in bioactive molecules due to their metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[4-[3-(2-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S2/c1-30(27,28)24-15-10-8-14(9-11-15)18-13-19(16-5-2-3-6-17(16)22)25(23-18)21(26)20-7-4-12-29-20/h2-12,19,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEARWLUTUOZVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[5-(2-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound’s synthesis, structural characteristics, and biological activities, particularly focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H18FN3O3S2C_{21}H_{18}FN_{3}O_{3}S_{2} with a molecular weight of 443.51 g/mol. The structure features a thiophene ring, a pyrazole moiety, and a methanesulfonamide group, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H18FN3O3S2
Molecular Weight443.51 g/mol
IUPAC NameN-[2-[3-(2-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Synthesis

The synthesis of this compound involves several steps starting from commercially available precursors. The process typically includes:

  • Formation of the thiophene derivative.
  • Synthesis of the pyrazole ring through cyclization reactions.
  • Coupling reactions to attach the methanesulfonamide group.

Anti-inflammatory Activity

One of the most significant biological activities of this compound is its anti-inflammatory effect. Research indicates that it exhibits potent inhibition of pro-inflammatory mediators such as COX enzymes. In vitro studies have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium.

Case Study:
In a study evaluating various pyrazole derivatives for anti-inflammatory activity, this compound demonstrated an inhibition rate of 93.53% in protein denaturation assays, significantly higher than many other tested compounds .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against a range of bacterial and fungal strains. Preliminary results suggest that it possesses moderate to high activity against Gram-positive bacteria and certain fungi.

Table: Antimicrobial Activity Results

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

These results indicate that this compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

Emerging studies have indicated that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. It has been shown to inhibit cell proliferation in various cancer models.

Research Findings:
In vitro assays on breast and colon cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 15 µM .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s 4,5-dihydro-1H-pyrazole core distinguishes it from related triazole or pyrazole derivatives.

Comparative Examples:

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ():

  • Core : 1,2,4-Triazole (fully aromatic).
  • Substituents : Phenylsulfonyl, 2,4-difluorophenyl.
  • Key Features : Sulfonyl group enhances polarity; 2,4-difluorophenyl improves lipophilicity.
  • Synthesis : Cyclization of hydrazinecarbothioamides under alkaline conditions .

N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (CID 1005629-66-2, ): Core: Pyrazole (fully aromatic). Substituents: 3-Chlorophenoxy, ethylpyrazole-sulfonamide. Key Features: Chlorophenoxy group introduces steric bulk; dual pyrazole system may enhance π-π interactions.

Substituent Analysis

Table 1: Substituent Comparison
Compound Core Sulfonamide/Sulfonyl Fluorinated Group Additional Groups
Target Compound Dihydro-pyrazole Methanesulfonamide 2-Fluorophenyl Thiophene-2-carbonyl
Triazole-thiones [7–9] 1,2,4-Triazole Phenylsulfonyl 2,4-Difluorophenyl None
CID 1005629-66-2 Pyrazole Pyrazole-sulfonamide None 3-Chlorophenoxy
Key Observations:
  • Sulfonamide vs. Sulfonyl : The target’s methanesulfonamide is directly linked to the phenyl ring, offering hydrogen-bonding sites, while triazole-thiones [7–9] feature a bulkier phenylsulfonyl group, which may reduce solubility .
  • Thiophene vs. Chlorophenoxy: The thiophene-2-carbonyl group in the target introduces sulfur-based electronics, contrasting with the chlorophenoxy group in CID 1005629-66-2, which adds halogenated hydrophobicity .
Infrared Spectroscopy (IR):
  • Target Compound : Expected strong C=O stretch (~1680 cm⁻¹ from thiophene carbonyl) and SO₂ stretches (1350–1150 cm⁻¹) from methanesulfonamide.
  • Triazole-thiones [7–9] : Absence of C=O (1663–1682 cm⁻¹ in precursors) confirms cyclization to triazoles; C=S stretches at 1247–1255 cm⁻¹ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.